4-ethoxy-N-(4-fluorophenethyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
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Description
4-ethoxy-N-(4-fluorophenethyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H19F2N3O2 and its molecular weight is 371.388. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Properties
The structural analysis of compounds similar to 4-ethoxy-N-(4-fluorophenethyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide reveals intriguing geometric parameters and molecular conformations. For example, Köysal et al. (2005) studied the structures of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, finding that the substituted phenyl groups were almost perpendicular to the pyrazoline ring, which was coplanar with the fluorophenyl ring (Köysal et al., 2005).
Synthesis and Modification
The synthesis of related pyrazole compounds is an area of significant research. For example, Hassan et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines and Schiff bases, revealing the potential for creating diverse derivatives of pyrazole compounds (Hassan et al., 2015).
Application in Imaging and Radiotracers
Katoch-Rouse and Horti (2003) explored the use of a similar compound in radiotracer development for positron emission tomography (PET), showcasing its potential in medical imaging (Katoch-Rouse & Horti, 2003).
Fluorescence and Optical Studies
Witalewska et al. (2019) utilized N-ethoxycarbonylpyrene and perylene thioamides in the synthesis of fluorescent dyes, indicating potential applications in fluorescence-based research and technologies (Witalewska et al., 2019).
Tautomerism and Structural Analysis
The study of tautomerism in NH-pyrazoles, as investigated by Cornago et al. (2009), reveals intricate hydrogen bond interactions and solid-state structures, which are crucial for understanding the chemical behavior of pyrazole derivatives (Cornago et al., 2009).
Cytotoxicity and Antimicrobial Applications
Compounds related to this compound have been studied for their cytotoxic activity against various cancer cell lines, as demonstrated by Hassan et al. (2014) and Liu et al. (2016) (Hassan et al., 2014); (Liu et al., 2016).
Properties
IUPAC Name |
4-ethoxy-1-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O2/c1-2-27-18-13-25(17-9-7-16(22)8-10-17)24-19(18)20(26)23-12-11-14-3-5-15(21)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQJHAMESIFLGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NCCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.